1-(2-Fenoxifenil)etan-1-amina

Descripción general

Descripción

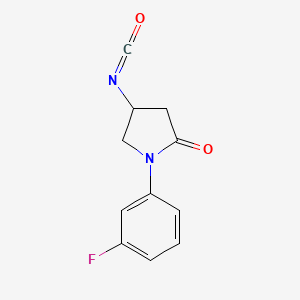

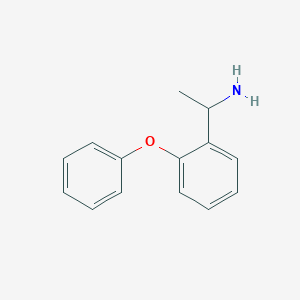

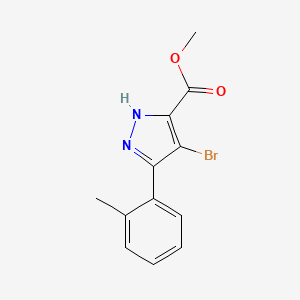

“1-(2-Phenoxyphenyl)ethan-1-amine” is an organic compound with the CAS Number: 1019573-79-5 . It has a molecular weight of 213.28 . The IUPAC name for this compound is 1-(2-phenoxyphenyl)ethanamine . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “1-(2-Phenoxyphenyl)ethan-1-amine” is 1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3 . This indicates that the compound has a carbon backbone with an amine group and a phenoxyphenyl group attached.

Physical And Chemical Properties Analysis

“1-(2-Phenoxyphenyl)ethan-1-amine” is a powder that is stored at room temperature . It has a molecular weight of 213.28 .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 1-(2-Phenoxyphenyl)ethan-1-amine are not clearly defined in the available literature. It’s likely that this compound influences several pathways, given its potential to interact with various targets. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .

Result of Action

The molecular and cellular effects of 1-(2-Phenoxyphenyl)ethan-1-amine’s action are not well-documented. These effects would depend on the compound’s targets and mode of action. More research is needed to describe these effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PEA has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, PEA has a short half-life and can be rapidly metabolized, which can make it difficult to study its long-term effects. PEA also has a narrow therapeutic window, and high doses can lead to adverse effects.

Direcciones Futuras

Future research on PEA could focus on its potential therapeutic applications in various fields, including neuroscience, cardiology, and immunology. Studies could investigate the optimal dosages and administration routes for PEA, as well as its long-term effects and potential side effects. Research could also explore the potential synergistic effects of PEA with other compounds, such as caffeine or L-theanine.

Aplicaciones Científicas De Investigación

Farmacología

1-(2-Fenoxifenil)etan-1-amina: se explora en farmacología por su potencial como precursor en la síntesis de varios compuestos farmacéuticos. Su estructura de éter fenólico es similar a la que se encuentra en muchas moléculas biológicamente activas, lo que sugiere que podría utilizarse para desarrollar nuevos agentes terapéuticos. El grupo amina del compuesto lo convierte en un candidato adecuado para crear moléculas de fármacos dirigidos a través de procesos de aminación reductiva, lo que podría conducir a tratamientos para una gama de enfermedades .

Ciencia de Materiales

En la ciencia de materiales, este compuesto puede utilizarse en la síntesis de nuevos materiales orgánicos. Su estructura aromática podría incorporarse a los polímeros para mejorar su estabilidad y durabilidad. Además, la capacidad del compuesto para interactuar con otras moléculas a través de sus grupos fenoxi y amina puede conducir al desarrollo de materiales avanzados con propiedades específicas, como una resistencia térmica mejorada o una conductividad eléctrica .

Síntesis Química

This compound: sirve como intermedio en la síntesis orgánica. Se puede utilizar para construir moléculas complejas a través de varias reacciones, incluidas las reacciones de acoplamiento y como bloque de construcción para compuestos heterocíclicos. Su versatilidad en transformaciones químicas es valiosa para sintetizar una amplia gama de entidades químicas para aplicaciones de investigación e industriales .

Química Analítica

Este compuesto puede tener aplicaciones en química analítica como estándar o reactivo. Su estructura única le permite ser utilizado en cromatografía como un compuesto de referencia para ayudar a identificar y cuantificar otras sustancias. Además, podría emplearse en el desarrollo de nuevos métodos analíticos para detectar grupos químicos específicos .

Ciencias de la Vida

En las ciencias de la vida, This compound podría utilizarse en estudios bioquímicos como una sonda molecular. Su estructura podría interactuar con macromoléculas biológicas, ayudando en el estudio de las vías y procesos bioquímicos. También podría utilizarse en el campo de la proteómica para modificar proteínas para una mejor caracterización y análisis .

Ciencia Ambiental

El uso potencial del compuesto en la ciencia ambiental radica en su capacidad para actuar como trazador o marcador en muestras ambientales. Podría ayudar a rastrear el movimiento de contaminantes o en el estudio de procesos químicos en el medio ambiente. Además, sus propiedades estructurales podrían ser beneficiosas en el desarrollo de sensores para el monitoreo ambiental .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .

Análisis Bioquímico

Biochemical Properties

1-(2-Phenoxyphenyl)ethan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be easily excreted. Additionally, 1-(2-Phenoxyphenyl)ethan-1-amine may interact with other biomolecules such as transport proteins, influencing their function and activity .

Cellular Effects

The effects of 1-(2-Phenoxyphenyl)ethan-1-amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This compound can modulate the release and reuptake of these neurotransmitters, thereby affecting mood and behavior. Furthermore, 1-(2-Phenoxyphenyl)ethan-1-amine can impact gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 1-(2-Phenoxyphenyl)ethan-1-amine exerts its effects through various mechanisms. One key mechanism involves its binding to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For example, it can bind to G-protein coupled receptors, triggering a cascade of intracellular events that result in altered cellular responses. Additionally, 1-(2-Phenoxyphenyl)ethan-1-amine can inhibit or activate enzymes, thereby modulating their activity and influencing metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Phenoxyphenyl)ethan-1-amine have been studied over different time periods. It has been observed that the compound is relatively stable under standard conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to its breakdown, resulting in the formation of degradation products. Long-term studies have shown that 1-(2-Phenoxyphenyl)ethan-1-amine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(2-Phenoxyphenyl)ethan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, with potential therapeutic benefits such as mood enhancement and improved cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful.

Metabolic Pathways

1-(2-Phenoxyphenyl)ethan-1-amine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be excreted from the body. Additionally, the compound may undergo phase II metabolic reactions, such as glucuronidation or sulfation, further enhancing its excretion . These metabolic pathways are crucial for the detoxification and elimination of 1-(2-Phenoxyphenyl)ethan-1-amine from the body.

Transport and Distribution

Within cells and tissues, 1-(2-Phenoxyphenyl)ethan-1-amine is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic cation transporters, which facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its chemical properties and interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of 1-(2-Phenoxyphenyl)ethan-1-amine is influenced by its chemical structure and interactions with cellular components. It has been observed to localize in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, the compound may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its activity and function within the cell.

Propiedades

IUPAC Name |

1-(2-phenoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVUOJLMRKMBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019573-79-5 | |

| Record name | 1-(2-phenoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)

![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)

![4-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1461960.png)